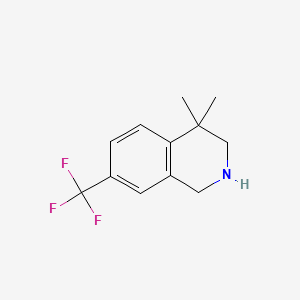

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C12H14F3N . It also has a molecular weight of 229.24 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H14F3N . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom.Aplicaciones Científicas De Investigación

Synthesis Improvements

- Improved synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines was achieved using super acid-induced cyclization with trifluoromethane sulfonic acid (TFSA) as a key step, highlighting a significant advancement in the synthesis methodology of similar compounds (Saitoh, Shikiya, Horiguchi, & Sano, 2003).

Heterocyclization Reactions

- Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines can react with 1,1-dicyano-2,2-bis(trifluoromethyl)ethylene to yield specific quinolizines, signifying a valuable approach in organic synthesis (Tyutin, Chkanikov, Shklyaev, Shklyaev, Kolomiets, & Fokin, 1992).

Therapeutic Potential and Toxicity Studies

- A study evaluating isoquinoline alkaloids, including derivatives of 1,2,3,4-tetrahydroisoquinoline, for their local anesthetic activity and toxicity, reveals the potential of these compounds in medical applications. The study explored their acute toxicity and structure-toxicity relationships, paving the way for further investigation into their therapeutic applications (Azamatov et al., 2023).

Enantioselective Conversions

- Research on the enantioselective conversion of (+)-amphetamine into specific tetrahydroisoquinoline derivatives using tricarbonyl(arene)chromium methodology highlights the potential for creating enantiomerically pure compounds, which is critical in the pharmaceutical industry (Coote, Davies, & Sutton, 1988).

Optimizing Inhibitor Design

- A study focusing on 3-methyl-1,2,3,4-tetrahydroisoquinolines investigated the optimization of inhibitors for phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects. This research is critical for the design of selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Silyl Modification in Biologically Active Compounds

- Silyl modification of 1,2,3,4-tetrahydroisoquinoline and its derivatives has been studied for their physico-chemical and biological properties. This research opens avenues for novel therapeutic applications and offers insights into the molecular interactions of these compounds (Zablotskaya et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWKPCEMKDCPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744030 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1203686-61-6 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)